molecular formula C8H17NO B12984069 1-(1-Methylpyrrolidin-2-yl)propan-2-ol CAS No. 496-47-9

1-(1-Methylpyrrolidin-2-yl)propan-2-ol

Cat. No.: B12984069
CAS No.: 496-47-9
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H17NO It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrrolidin-2-yl)propan-2-ol typically involves the reaction of 1-methylpyrrolidine with propanal in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

1-(1-Methylpyrrolidin-2-yl)propan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
  • 2-(Hydroxymethyl)pyrrolidine
  • Pyrrolidine-2-one

Uniqueness

1-(1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its specific structural features, including the position of the hydroxyl group and the methyl substitution on the pyrrolidine ring. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(1-methylpyrrolidin-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMYODFAUAJKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCN1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964292
Record name 1-(1-Methylpyrrolidin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-47-9
Record name HYGROLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-Methylpyrrolidin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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